ASP5878

Vue d'ensemble

Description

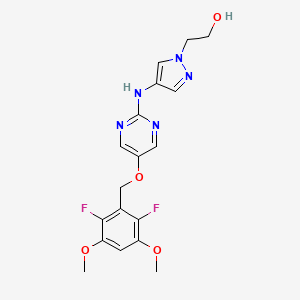

ASP5878 is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a pyrazole ring, an ethanol group, and a substituted pyrimidine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ASP5878 typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethanol group and the pyrimidine moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

ASP5878 can undergo various chemical reactions, including:

Oxidation: Conversion of the ethanol group to a carboxylic acid or aldehyde.

Reduction: Reduction of the pyrimidine moiety or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield a carboxylic acid, while substitution reactions may introduce new functional groups onto the pyrazole or pyrimidine rings.

Applications De Recherche Scientifique

Anticancer Applications

ASP5878 has shown significant promise in treating various cancers, particularly those associated with FGFR mutations or fusions.

Hepatocellular Carcinoma (HCC)

- Mechanism : this compound inhibits FGFR4, which is often overexpressed in HCC associated with FGF19.

- Findings : Preclinical studies demonstrated that this compound effectively suppressed FGF19-expressing HCC cell lines and induced apoptosis by inhibiting FGFR4 phosphorylation. In mouse models, oral administration resulted in sustained tumor regression .

| Study Focus | Results | Reference |

|---|---|---|

| HCC Cell Lines | Growth suppression and apoptosis induction | |

| Mouse Models | Sustained tumor regression |

Urothelial Cancer

- Mechanism : this compound targets FGFR3 mutations and fusions prevalent in urothelial carcinoma.

- Findings : In vitro studies indicated that this compound inhibited the proliferation of adriamycin-resistant and gemcitabine-resistant urothelial cancer cell lines. It also reduced c-MYC expression, a critical oncoprotein involved in cancer progression .

| Study Focus | Results | Reference |

|---|---|---|

| Cell Line Studies | Inhibition of resistant cancer cell proliferation | |

| Xenograft Models | Potent antitumor activity without weight loss |

Treatment of Achondroplasia

Recent research has explored the potential of this compound as a treatment for achondroplasia, a genetic disorder characterized by abnormal bone growth.

Mechanism and Findings

- Mechanism : this compound inhibits FGFR3 signaling, which is implicated in the pathophysiology of achondroplasia.

- Findings : In mouse models with FGFR3 mutations, this compound treatment resulted in increased growth of femurs and tibiae, as well as enhanced growth plate cartilage. Furthermore, patient-specific induced pluripotent stem cells (iPSCs) showed improved chondrogenesis when treated with this compound .

| Study Focus | Results | Reference |

|---|---|---|

| Mouse Models | Increased bone growth and cartilage development | |

| iPSC Studies | Enhanced chondrogenesis in patient-derived cells |

Safety and Pharmacokinetics

While this compound shows significant therapeutic potential, safety data are crucial for its clinical application.

Safety Profile

Mécanisme D'action

The mechanism of action of ASP5878 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to ASP5878 include other pyrazole derivatives and pyrimidine-containing compounds. Examples include:

- 1H-Pyrazole-1-ethanol derivatives with different substituents on the pyrazole ring.

- Pyrimidine derivatives with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Activité Biologique

ASP5878 is a potent, orally active inhibitor targeting fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. It has garnered attention for its potential in treating various cancers characterized by aberrant FGFR signaling. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound inhibits FGFR signaling pathways, which are crucial in cellular processes such as proliferation, survival, and differentiation. The compound functions by binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling cascades such as the MAPK/ERK pathway and PI3K/Akt pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Key Biological Activities

- Inhibition of Phosphorylation : this compound effectively inhibits the phosphorylation of FGFR3 and ERK in various cancer cell lines, demonstrating its capacity to disrupt critical signaling pathways involved in tumor growth .

- Anti-tumor Activity : In preclinical models, this compound has shown significant anti-tumor activity, leading to sustained tumor regression without regrowth in xenograft models .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy in patients with FGFR-altered malignancies. Below is a summary of key findings from these trials:

Case Study Insights

- Urothelial Carcinoma : In a study involving patients with advanced urothelial carcinoma harboring FGFR alterations, this compound showed promise as part of a targeted therapy regimen. Preliminary results indicated manageable safety profiles with some patients experiencing stable disease .

- Hepatocellular Carcinoma (HCC) : this compound demonstrated anti-tumor effects in HCC models, with significant reductions in tumor volume observed in treated groups compared to controls. The compound's ability to induce apoptosis was noted as a key mechanism behind its efficacy .

Comparative Analysis with Other FGFR Inhibitors

To contextualize the potency of this compound, it is beneficial to compare it with other FGFR inhibitors currently under investigation:

| Inhibitor | Targets | IC50 (nM) | Clinical Trials |

|---|---|---|---|

| This compound | FGFR1/2/3/4 | 0.5 - 3.5 | Phase I NCT02038673 |

| Futibatinib | Pan-FGFR | 1.3 - 8.3 | FDA approved Phase II NCT02052778 |

| Gunagratinib | Pan-FGFR | 1.4 - 3.5 | Phase I/IIa NCT03758664 |

This compound demonstrates competitive IC50 values across multiple FGFR targets, indicating its potential effectiveness compared to other inhibitors.

Propriétés

IUPAC Name |

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZZYOJYLLNBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453208-66-6 | |

| Record name | ASP-5878 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-5878 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.